Cas no 183540-38-7 ((3R)-3-((Tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine)
(3R)-3-((Tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine Chemical and Physical Properties
Names and Identifiers
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- (3R)-3-((Tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine
- (R)-(3-PYRROLIDINEOXY)TETRAHDRO-2H-PYRAN
- 3-(oxan-2-yloxy)pyrrolidine
- Pyrrolidine,3-[(tetrahydro-2H-pyran-2-yl)oxy]-, (3R)-
- (R)-(3-PYRROLIDINEOXY)TETRAHYDRO-2H-PYRAN
- (R)-3-(tetrahydropyran-2-yloxy)pyrrolidine
- (S)-(3-PYRROLIDINEOXY)TETRAHYDRO-2H-PYRAN
- 3-(R)-tetrahydropyranyloxypyrrolidine
- 3-(Tetrahydro-pyran-2-yloxy)-pyrrolidine
- AC1O5P3T
- AGN-PC-01VE62
- CTK5J6862
- SureCN3120447
- (R)-(3-Pyrrolidineoxy)tetrahydro-(2H)-pyrane
- SCHEMBL3836286
- 183540-38-7
- (3R)-3-(oxan-2-yloxy)pyrrolidine
- (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran
- JCZDMBKPCOKANB-VEDVMXKPSA-N
-
- Inchi: 1S/C9H17NO2/c1-2-6-11-9(3-1)12-8-4-5-10-7-8/h8-10H,1-7H2/t8-,9?/m1/s1
- InChI Key: JCZDMBKPCOKANB-VEDVMXKPSA-N
- SMILES: O(C1CCCCO1)[C@H]1CNCC1
Computed Properties
- Exact Mass: 171.12600
- Monoisotopic Mass: 171.126
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 30.5A^2
- XLogP3: 0.7
Experimental Properties
- Density: 1.05
- Boiling Point: 261.1°C at 760 mmHg
- Flash Point: 101.8°C
- Refractive Index: 1.489
- PSA: 30.49000
- LogP: 1.22030
(3R)-3-((Tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(3R)-3-((Tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM372312-1g |
(3R)-3-((Tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine |
183540-38-7 | 95%+ | 1g |
$*** | 2023-03-31 | |
| Chemenu | CM372312-5g |
(3R)-3-((Tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine |
183540-38-7 | 95%+ | 5g |
$*** | 2023-03-31 |
(3R)-3-((Tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on (3R)-3-((Tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine
Recent Advances in the Study of (3R)-3-((Tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine (CAS: 183540-38-7) in Chemical Biology and Pharmaceutical Research
The compound (3R)-3-((Tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine (CAS: 183540-38-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral pyrrolidine derivative is increasingly recognized for its potential as a versatile building block in the synthesis of biologically active molecules. Recent studies have explored its applications in drug discovery, particularly in the development of novel therapeutics targeting neurological disorders and infectious diseases.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of (3R)-3-((Tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine as a key intermediate in the synthesis of potent γ-aminobutyric acid (GABA) receptor modulators. The research team successfully incorporated this scaffold into a series of compounds showing improved blood-brain barrier penetration compared to previous generations of GABAergic drugs. This advancement holds particular promise for the treatment of epilepsy and anxiety disorders.
In the realm of antiviral research, a recent publication in ACS Infectious Diseases (2024) reported on the use of 183540-38-7 as a core structure for developing broad-spectrum antiviral agents. The study highlighted how the tetrahydro-2H-pyran-2-yl)oxy group enhances the metabolic stability of the resulting compounds while maintaining their ability to inhibit viral proteases. This dual functionality makes the scaffold particularly valuable for combating rapidly mutating RNA viruses.
From a synthetic chemistry perspective, significant progress has been made in optimizing the production of (3R)-3-((Tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine. A 2024 paper in Organic Process Research & Development described an improved asymmetric synthesis route that achieves >99% enantiomeric excess while reducing production costs by approximately 40% compared to previous methods. This advancement is expected to facilitate broader adoption of the compound in pharmaceutical development pipelines.
Recent computational studies have also shed light on the molecular interactions of derivatives containing the 183540-38-7 scaffold. Molecular dynamics simulations published in the Journal of Chemical Information and Modeling (2023) revealed unique binding modes with various protein targets, explaining the observed selectivity profiles of these compounds. These insights are guiding the rational design of next-generation therapeutics with improved specificity and reduced off-target effects.
Looking forward, the versatility of (3R)-3-((Tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine continues to inspire innovative applications. Current research directions include its incorporation into PROTAC (proteolysis targeting chimera) molecules for targeted protein degradation and its use as a chiral auxiliary in complex natural product synthesis. The compound's unique stereochemical properties and functional group compatibility position it as a valuable tool in modern medicinal chemistry.
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